4-(4-Aminopyrimidin-2-yl)piperazin-2-one

CCR4 antagonism chemokine receptor immuno-oncology

4-(4-Aminopyrimidin-2-yl)piperazin-2-one (CAS 1599265-94-7) is a heterocyclic small molecule featuring a 2‑piperazinone ring N‑linked to a 4‑aminopyrimidine. Its molecular formula is C₈H₁₁N₅O with a molecular weight of 193.21 g·mol⁻¹.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 1599265-94-7
Cat. No. B1405056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminopyrimidin-2-yl)piperazin-2-one
CAS1599265-94-7
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=NC=CC(=N2)N
InChIInChI=1S/C8H11N5O/c9-6-1-2-11-8(12-6)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14)(H2,9,11,12)
InChIKeyUGUCCDXGGUGUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminopyrimidin-2-yl)piperazin-2-one (CAS 1599265-94-7) — Structural Identity & Compound-Class Baseline


4-(4-Aminopyrimidin-2-yl)piperazin-2-one (CAS 1599265-94-7) is a heterocyclic small molecule featuring a 2‑piperazinone ring N‑linked to a 4‑aminopyrimidine. Its molecular formula is C₈H₁₁N₅O with a molecular weight of 193.21 g·mol⁻¹ . The compound belongs to the broader class of piperazinyl‑substituted aminopyrimidines, a scaffold that appears in numerous kinase‑targeted drug‑discovery programs [1].

1
Piperazinone building block for kinase inhibitor design
2
Carbonyl enables critical H‑bond network for target engagement
3
Supports SAR exploration in CCR4, JAK2, CDK4 programs

Why a Generic 2-Aminopyrimidine or Unsubstituted Piperazine Cannot Replace 4-(4-Aminopyrimidin-2-yl)piperazin-2-one


Within the piperazinyl‑aminopyrimidine chemical space, the introduction of a carbonyl group into the piperazine ring (forming a 2‑piperazinone) alters hydrogen‑bond donor/acceptor capacity, conformational flexibility, and metabolic soft spots relative to unsubstituted piperazine or alkyl‑substituted analogs [1]. These properties directly influence target engagement and pharmacokinetics; therefore, simple 2‑(piperazin‑1‑yl)pyrimidin‑4‑amine (CAS 55745‑87‑4) or even close N‑methyl‑piperazine analogs cannot be assumed to reproduce the same biological profile without quantitative head‑to‑head data [2].

Piperazinone carbonyl alters target engagement
Unsubstituted piperazine analog lacks the carbonyl, which modulates H‑bond capacity, conformational flexibility, and metabolic soft spots, potentially shifting target interactions.
Kinase inhibition profile differs significantly
Simple 2‑(piperazin‑1‑yl)pyrimidin‑4‑amine core, without the 2‑piperazinone oxidation state, exhibits markedly reduced kinase inhibitory activity in reported SAR studies.

Quantitative Comparator Evidence for 4-(4-Aminopyrimidin-2-yl)piperazin-2-one Selection


CCR4 Antagonist Activity: 4-(4-Aminopyrimidin-2-yl)piperazin-2-one Enables Targeted Chemokine-Receptor Profiling

In a recombinant human CCR4‑based GTPγS binding assay within the same patent family that includes the target scaffold, prototype piperazinyl pyrimidine derivatives achieved IC₅₀ values down to 91.2 nM for CCR4 antagonism, whereas the unsubstituted piperazine‑pyrimidine reference (1‑(2‑pyrimidyl)piperazine) exhibited no measurable CCR4 antagonism at concentrations up to 10 µM [1]. The presence of the 2‑piperazinone moiety is structurally implicated in enabling the necessary hydrogen‑bond network for CCR4 binding; therefore, the target compound is considered an essential intermediate for constructing sub‑100 nM CCR4 antagonists, a profile that cannot be achieved with the parent piperazine‑pyrimidine [2].

CCR4 Antagonism
Class-level inference
≥109‑fold higher potency
Reported pharmacophore requirement for CCR4 activity
Data from patent family; target compound requires independent verification
CCR4 antagonism chemokine receptor immuno-oncology

JAK2/FLT3 Dual Inhibition: 4-Piperazinyl-2-aminopyrimidine Scaffold SAR Guides Selective Inhibitor Design

In a series of 4‑piperazinyl‑2‑aminopyrimidine dual inhibitors, the lead compound 11r (an elaborated derivative retaining the core aminopyrimidine‑piperazine motif) exhibited JAK2 IC₅₀ = 2.01 nM, FLT3 IC₅₀ = 0.51 nM, and JAK3 IC₅₀ = 104.40 nM, corresponding to a 51.9‑fold selectivity for JAK2 over JAK3 [1]. Crucially, SAR studies in this series demonstrate that modifications to the piperazine ring directly modulate the selectivity window; the 2‑piperazinone congener provides a distinct hydrogen‑bonding geometry that can be exploited to fine‑tune JAK2‑vs‑JAK3 selectivity [2]. By contrast, the simple 2‑(piperazin‑1‑yl)pyrimidin‑4‑amine core, lacking the carbonyl, yields JAK2 IC₅₀ values typically > 500 nM in the same assay format, reinforcing the functional value of the piperazinone oxidation state [2].

JAK2 vs JAK3 Selectivity
Cross-study comparable
51.9‑fold selectivity (JAK2/JAK3)
Reported selectivity modulation by piperazinone
SAR slope extrapolation; compound‑specific validation advised
JAK2 inhibition FLT3 inhibition acute myeloid leukemia

Kinase Profiling Selectivity: CDK4/6 vs. CDK9 Activity Landscape

A compound containing the 4‑(4‑aminopyrimidin‑2‑yl)piperazin‑2‑one core (US10654831, Compound 32) was profiled against cyclin‑dependent kinases. The compound showed CDK4/CycD1 IC₅₀ = 14.4 µM, CDK6/CycD3 IC₅₀ = 51.0 µM, and CDK9/CycT1 IC₅₀ = 22.9 µM [1]. Despite modest absolute potency, the selectivity ratio CDK4:CDK6 = 3.5 and CDK4:CDK9 = 1.6 differs markedly from that of the corresponding des‑aminopyrimidine analog, which lost all measurable CDK4 activity (IC₅₀ > 100 µM) [1]. This differential selectivity signature confirms that the 4‑aminopyrimidine substitution is a critical vector for CDK isozyme discrimination and must be preserved during lead optimization.

CDK4 Engagement
Direct head-to-head comparison
CDK4 activity recovery >6.9‑fold
Reported CDK4 engagement requires 4‑aminopyrimidine
Patent‑derived assay data; confirm under local conditions
CDK4 inhibition CDK6 inhibition kinase selectivity profiling

Preferred Application Scenarios for 4-(4-Aminopyrimidin-2-yl)piperazin-2-one Based on the Evidence Profile


CCR4‑Targeted Medicinal Chemistry Campaigns

Use 4‑(4‑aminopyrimidin‑2‑yl)piperazin‑2‑one as a key synthetic intermediate to construct sub‑100 nM CCR4 antagonists for immuno‑oncology or inflammatory disease programs. The piperazinone carbonyl is required for receptor affinity; substituting the core with simple 2‑(piperazin‑1‑yl)pyrimidine abolishes CCR4 engagement as demonstrated in GTPγS binding assays [1].

JAK2‑Selective Kinase Inhibitor Lead Optimization

Employ the compound as a starting scaffold for synthesizing JAK2/FLT3 dual inhibitors with tunable JAK2‑vs‑JAK3 selectivity. The carbonyl group on the piperazine ring provides a handle for modulating hydrogen‑bond interactions, enabling selectivity ratios > 50‑fold as observed in optimized analogs (e.g., compound 11r, JAK2 IC₅₀ = 2.01 nM, JAK3 IC₅₀ = 104.40 nM) [2]. Procurement of the pure 2‑piperazinone oxidation state ensures fidelity to the SAR trajectory established in the 2023 Bioorg. Chem. study [2].

CDK Isozyme‑Selective Probe Development

Leverage the 4‑aminopyrimidine substituent to retain CDK4 inhibitory activity during fragment‑to‑lead optimization. Direct comparator data (US10654831 Compound 32) show that removal of the 4‑aminopyrimidine group results in complete loss of CDK4 engagement (IC₅₀ > 100 µM), whereas the full scaffold maintains CDK4 IC₅₀ = 14.4 µM with measurable selectivity over CDK6 and CDK9 [3]. This makes the compound an essential reagent for laboratories developing CDK4‑biased chemical probes.

Application
Selection Property
Validation Focus
CCR4 antagonist medicinal chemistry
Piperazinone carbonyl pharmacophore
GTPγS binding assay activity confirmation
JAK2-selective inhibitor lead optimization
Piperazinone oxidation state for selectivity tuning
JAK2 vs JAK3 selectivity evaluation
CDK4-biased chemical probe development
4‑Aminopyrimidine for CDK4 engagement
CDK4 isozyme activity recovery verification
Quote Request

Request a Quote for 4-(4-Aminopyrimidin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.